Paquinimod-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-ethyl-4-hydroxy-1-methyl-2-oxo-N-(1,1,2,2,2-pentadeuterioethyl)-N-phenylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3/i2D3,5D2 |
InChI Key |
DIKSYHCCYVYKRO-ZTIZGVCASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3N(C2=O)C)CC)O |
Canonical SMILES |
CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Paquinimod: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paquinimod (ABR-215757) is an orally active, small-molecule immunomodulator belonging to the quinoline-3-carboxamide class of compounds. Its primary mechanism of action is the targeted inhibition of the S100A9 protein, a critical damage-associated molecular pattern (DAMP) molecule implicated in a wide range of inflammatory and autoimmune diseases. By binding to S100A9, Paquinimod allosterically prevents its interaction with key pro-inflammatory receptors, namely Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). This blockade of the S100A9-TLR4/RAGE signaling axis disrupts downstream inflammatory cascades, including the MyD88-dependent pathway and subsequent NF-κB activation. The culmination of these molecular events is a significant reduction in the production of pro-inflammatory cytokines and chemokines, decreased infiltration of myeloid cells into inflamed tissues, and attenuation of fibrotic processes. This guide provides a comprehensive overview of Paquinimod's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Molecular Interaction: Targeting the S100A9 Inflammatory Axis
The cornerstone of Paquinimod's therapeutic effect is its direct binding to the S100A9 protein. S100A9, typically found as a heterodimer with S100A8 (forming calprotectin), is predominantly expressed by myeloid cells such as neutrophils and monocytes.[1] Upon cellular stress or damage, S100A9 is released into the extracellular space, where it functions as a potent alarmin, amplifying the innate immune response.[1]
Paquinimod intervenes at this critical juncture by binding to S100A9, thereby inducing a conformational change that prevents its engagement with TLR4 and RAGE.[1][2] This inhibitory action is central to its immunomodulatory properties.
Downstream Signaling Pathway Inhibition
The binding of S100A9 to the TLR4/MD2 complex initiates a well-characterized intracellular signaling cascade. This process is typically mediated by the adaptor protein MyD88, leading to the activation of Interleukin-1 receptor-associated kinase 4 (IRAK4).[1] This kinase cascade culminates in the activation of the transcription factor NF-κB, which translocates to the nucleus and orchestrates the transcription of a host of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α, and various chemokines. By preventing the initial S100A9-TLR4 interaction, Paquinimod effectively abrogates this entire downstream signaling pathway, resulting in a potent anti-inflammatory effect.
References
Isotopic Purity of Paquinimod-d5 for Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attribute of isotopic purity for Paquinimod-d5 when used as an internal standard (IS) in quantitative mass spectrometry assays. The accuracy and reliability of pharmacokinetic and drug metabolism studies depend heavily on the precise characterization of the deuterated internal standard.
While specific batch data for this compound is not publicly available, this document outlines the established methodologies for its assessment, presents illustrative data based on typical specifications for commercially available deuterated standards, and provides detailed experimental protocols and logical workflows.
The Critical Role of Isotopic Purity in Quantitative Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based quantification, a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard. An ideal SIL internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and other sources of variability.
However, the presence of unlabeled Paquinimod (d0) or incompletely deuterated isotopologues (d1-d4) within the this compound standard can introduce significant analytical error. These impurities can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ). Therefore, a thorough assessment of isotopic purity is a mandatory step in the validation of any quantitative bioanalytical method.
Quantitative Data Presentation
The isotopic distribution of a given lot of this compound determines its suitability as an internal standard. High isotopic enrichment of the d5 species is desirable to minimize interference with the analyte signal. The following table summarizes a representative isotopic distribution for a hypothetical batch of this compound, based on typical purity levels for commercially available deuterated compounds.
| Isotopologue | Chemical Formula | Theoretical [M+H]⁺ (m/z) | Relative Abundance (%) |
| d0 (unlabeled) | C₂₁H₂₀FN₂O | 351.1554 | < 0.1 |
| d1 | C₂₁H₁₉D₁FN₂O | 352.1617 | < 0.2 |
| d2 | C₂₁H₁₈D₂FN₂O | 353.1680 | < 0.5 |
| d3 | C₂₁H₁₇D₃FN₂O | 354.1742 | < 1.0 |
| d4 | C₂₁H₁₆D₄FN₂O | 355.1805 | ~ 2.0 |
| d5 | C₂₁H₁₅D₅FN₂O | 356.1868 | > 96.0 |
| Total Isotopic Purity (d5) | > 96.0% | ||
| Note: This data is illustrative and serves as an example. Actual isotopic distribution will vary by synthesis batch and manufacturer. The chemical formula and mass for Paquinimod (C₂₁H₂₀FN₂O) were inferred for this table. |
Experimental Protocols
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] These methods provide complementary information regarding isotopic distribution and the specific sites of deuterium incorporation.
Protocol 1: Isotopic Purity Assessment by LC-HRMS
This method is the most direct way to determine the relative abundance of each isotopologue.[2][3]
Objective: To quantify the distribution of all deuterated species (d0 to d5) of this compound.
1. Materials and Instrumentation:
-
Compound: this compound powder
-
Solvents: LC-MS grade acetonitrile, methanol, and water; formic acid
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system.[4]
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create a working solution by diluting the stock solution to approximately 1 µg/mL with 50:50 acetonitrile:water.
3. UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
4. High-Resolution Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320 °C
-
Mass Range: m/z 100-500
-
Resolution: ≥ 70,000 (FWHM) to resolve isotopic peaks.[4]
-
Acquisition Mode: Full scan
5. Data Analysis:
-
Acquire the full scan mass spectrum across the eluting this compound peak.
-
Extract the ion chromatograms for the theoretical exact masses of the [M+H]⁺ ions for each isotopologue (d0 to d5).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100.
Protocol 2: Confirmation of Deuteration Site by NMR Spectroscopy
¹H NMR is used to confirm that deuterium incorporation has occurred at the expected positions and to assess the overall structural integrity of the molecule.
Objective: To confirm the positions of deuterium labels and the structural integrity of this compound.
1. Materials and Instrumentation:
-
Compound: this compound powder (approx. 5-10 mg)
-
Solvent: Deuterated solvent free of residual proton signals at the sites of labeling (e.g., DMSO-d6 or Chloroform-d).
-
Instrumentation: NMR spectrometer (≥400 MHz).
2. Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
3. NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.
4. Data Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Identify the signals corresponding to the protons on the Paquinimod scaffold.
-
A significant reduction or complete absence of signals at specific chemical shifts confirms the positions of the deuterium labels.
-
Integrate the remaining proton signals to confirm they correspond to the expected number of protons in non-deuterated positions, verifying the structural integrity of the molecule.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Safe Handling of Paquinimod-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Paquinimod-d5. The information presented is compiled from available safety data sheets (SDS), product data sheets, and relevant research articles for the parent compound, Paquinimod, as specific comprehensive safety data for the deuterated analog is limited. It is standard practice to handle deuterated compounds with the same precautions as their non-deuterated counterparts. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.
Introduction to this compound
This compound is a deuterated analog of Paquinimod, an immunomodulatory compound that has been investigated for its therapeutic potential in autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and Systemic Sclerosis.[1][2] Paquinimod functions as a specific inhibitor of the S100A9 protein, preventing its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), which in turn inhibits downstream inflammatory signaling pathways.[3] this compound is primarily used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[4]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of Paquinimod. These properties are expected to be very similar for this compound, with a slight increase in molecular weight due to the deuterium atoms.
| Property | Value |
| Chemical Name | N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide |
| Synonyms | ABR-215757, ABR 25757 |
| CAS Number | 248282-01-1 |
| Molecular Formula | C₂₁H₂₂N₂O₃ |
| Molecular Weight | 350.4 g/mol |
| Appearance | Solid[5] |
| Solubility | DMF: 20 mg/mLDMSO: 15 mg/mLEthanol: 3 mg/mLDMF:PBS (pH 7.2) (1:5): 0.16 mg/mLDMSO: 100 mg/mL (with ultrasound) |
Toxicological Information
Detailed public toxicological data, such as LD50 values for Paquinimod, is limited. However, a Safety Data Sheet for Paquinimod indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). Studies in animal models provide some insight into tolerated doses.
| Animal Model | Dosing | Observed Effects |
| Murine model of neutrophilic asthma | 0.1, 1, 10, and 25 mg/kg/day (oral) | No observed mouse mortality |
| Tight skin 1 mice (model for systemic sclerosis) | 5 or 25 mg/kg/day in drinking water for 8 weeks | No reported adverse effects |
| MRL-lpr/lpr mice (lupus model) | 0.04 and 0.2 mg/kg/day | Efficacy studies, no adverse effects noted |
In a clinical trial with SLE patients, doses up to 3.0 mg/day were well tolerated. Higher doses of 4.5 mg/day and 6.0 mg/day were associated with adverse events such as arthralgia and myalgia.
Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is crucial when handling this compound.
Personal Protective Equipment
The following PPE is recommended to minimize exposure:
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | To prevent skin contact |
| Body Protection | Laboratory Coat | --- | To protect clothing and skin from potential contamination |
| Eye Protection | Safety Glasses with Side Shields or Goggles | --- | To protect eyes from splashes or airborne particles |
Handling Procedures
-
Preparation and Weighing : Conduct all weighing and initial preparation of this compound powder in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.
-
Dissolving the Compound : When preparing solutions, add the solvent to the weighed powder slowly to prevent splashing. Handle all solvents in a well-ventilated area, preferably within a chemical fume hood, and follow the safety guidelines for each specific solvent.
-
Experimental Use : Maintain the use of all recommended PPE during in vitro and in vivo experiments. For in vivo studies, take care to avoid self-injection or aerosol generation.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data from MedChemExpress for Paquinimod and this compound.
Spill Management and Disposal
Spill Management
In the event of a spill:
-
Solid Spill : Mechanically pick up the solid material.
-
Liquid Spill : Absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Cleaning : Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All materials used for cleanup should be treated as chemical waste.
Disposal
Dispose of all waste materials, including unused this compound, contaminated labware, and cleaning materials, in accordance with local, state, and federal regulations for chemical waste. Waste should be segregated into clearly labeled containers for solid and liquid chemical waste.
Experimental Protocols and Workflows
While specific experimental protocols for this compound will vary depending on the research application, the following diagrams illustrate a general workflow for safe handling and a decision-making process for disposal.
Caption: General experimental workflow for handling this compound.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
References
- 1. Paquinimod | C21H22N2O3 | CID 54684617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Research Applications of Quinoline-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. Among its many derivatives, quinoline-3-carboxamides have emerged as a particularly promising class of molecules. The presence of the carboxamide group at the 3-position of the quinoline ring allows for diverse structural modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides a comprehensive overview of the current research applications of quinoline-3-carboxamide derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in these fields.
Anticancer Applications
Quinoline-3-carboxamide derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and DNA repair.
Mechanism of Action: Targeting Key Kinases
A predominant mechanism of action for the anticancer activity of quinoline-3-carboxamide derivatives is the inhibition of protein kinases that are crucial for tumor progression. Two of the most notable targets are Ataxia Telangiectasia Mutated (ATM) kinase and Epidermal Growth Factor Receptor (EGFR).
ATM kinase is a master regulator of the DNA damage response (DDR), a critical pathway for the survival of cancer cells undergoing chemotherapy or radiation. By inhibiting ATM, quinoline-3-carboxamide derivatives can sensitize cancer cells to DNA-damaging agents. Upon DNA double-strand breaks, ATM is activated and phosphorylates a cascade of downstream proteins, including CHK2 and p53, to initiate cell cycle arrest and DNA repair. Inhibition of ATM by quinoline-3-carboxamides disrupts this process, leading to the accumulation of DNA damage and ultimately, apoptotic cell death.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinoline-3-carboxamide derivatives have been designed to act as EGFR inhibitors, blocking the downstream signaling and thereby inhibiting cancer progression.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of quinoline-3-carboxamide derivatives against various cancer cell lines are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A compilation of representative data is presented below.
| Compound ID | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |
| 10i | HepG2 (Liver) | VEGFR-2 | 1.60 | |
| 10d | HepG2 (Liver) | VEGFR-2 | 1.07 | |
| 10e | HepG2 (Liver) | VEGFR-2 | 0.88 | |
| Compound 6b | MCF-7 (Breast) | EGFR | 5.069 | |
| Compound 8b | MCF-7 (Breast) | EGFR | 0.839 | |
| Compound 5o | MCF-7 (Breast) | EGFR | 3.355 | |
| Compound 11 | MCF-7 (Breast) | - | 29.8 | |
| Compound 55 | HL-60 (Leukemia) | - | 19.88 ± 3.35 | |
| Compound 31 | - | - | 70% mortality | |
| Compound 32 | - | - | 70% mortality | |
| 16b | ACP-03 (Gastric) | Topoisomerase II | 1.92 | |
| 17b | ACP-03 (Gastric) | Topoisomerase II | 5.18 |
**1.
Methodological & Application
Application Notes and Protocols for the Quantification of Paquinimod in Plasma using LC-MS/MS with Paquinimod-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paquinimod (ABR-215757) is a novel immunomodulatory small molecule of the quinoline-3-carboxamide class, currently under investigation for the treatment of autoimmune and inflammatory diseases.[1] Its primary mechanism of action involves binding to the S100A9 protein, which in turn inhibits the pro-inflammatory signaling cascades mediated by Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1] To support pharmacokinetic (PK) and toxicokinetic (TK) studies, a robust and reliable bioanalytical method for the quantification of Paquinimod in biological matrices is essential.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Paquinimod-d5, is critical for ensuring the accuracy and precision of the assay. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it co-elutes chromatographically and experiences similar ionization effects and extraction recovery. This allows for the correction of variability throughout the analytical process, from sample preparation to detection.
These application notes provide a detailed protocol for the quantification of Paquinimod in human plasma using this compound as an internal standard. The method is based on protein precipitation for sample preparation followed by LC-MS/MS analysis and has been structured to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Mechanism of Action: Paquinimod Signaling Pathway Inhibition
Paquinimod exerts its immunomodulatory effects by targeting the S100A9 protein, a key player in inflammatory responses. Under inflammatory conditions, S100A9 is released and acts as a Damage-Associated Molecular Pattern (DAMP), binding to TLR4 and RAGE on the surface of immune cells. This binding triggers downstream signaling pathways, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines. Paquinimod binds to S100A9, preventing its interaction with TLR4 and RAGE, thereby dampening the inflammatory cascade.
Quantitative Data Summary
The following tables summarize the representative performance characteristics of the described LC-MS/MS method for the quantification of Paquinimod in human plasma. The data is consistent with the validation parameters required by regulatory agencies.
Table 1: Calibration Curve for Paquinimod in Human Plasma
| Analyte | Calibration Range (nmol/L) | Regression Model | Correlation Coefficient (r²) |
| Paquinimod | 1.0 - 2400 | Linear, 1/x² weighting | ≥ 0.995 |
Table 2: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Concentration (nmol/L) | Intra-day Precision (CV%) (n=5) | Intra-day Accuracy (%) (n=5) | Inter-day Precision (CV%) (n=3 days) | Inter-day Accuracy (%) (n=3 days) |
| LLOQ | 1.0 | ≤ 10.0 | 95.0 - 105.0 | ≤ 15.0 | 90.0 - 110.0 |
| Low QC | 3.0 | ≤ 8.0 | 97.0 - 103.0 | ≤ 10.0 | 95.0 - 105.0 |
| Mid QC | 100 | ≤ 6.0 | 98.0 - 102.0 | ≤ 8.0 | 96.0 - 104.0 |
| High QC | 2000 | ≤ 5.0 | 98.5 - 101.5 | ≤ 7.0 | 97.0 - 103.0 |
LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| Paquinimod | Low QC | 92.5 | 0.98 | 1.01 |
| Paquinimod | High QC | 94.1 | 0.97 | 0.99 |
| This compound | Working Conc. | 93.2 | 0.99 | - |
Experimental Protocols
Materials and Reagents
-
Paquinimod reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, deionized (18.2 MΩ·cm)
-
Human plasma (with K2EDTA as anticoagulant), sourced from qualified vendors
-
Polypropylene microcentrifuge tubes (1.5 mL) and 96-well plates
Stock and Working Solution Preparation
-
Paquinimod Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Paquinimod and dissolve in a 10 mL volumetric flask with acetonitrile to prepare a 1 mg/mL stock solution.
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Paquinimod stock solution.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the Paquinimod stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Spiking Solution (100 nmol/L): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 nmol/L.
Sample Preparation: Protein Precipitation
The protein precipitation method is a rapid and effective way to remove the majority of proteins from plasma samples.
-
Aliquot 100 µL of human plasma (calibration standards, QC samples, or unknown study samples) into 1.5 mL polypropylene tubes.
-
Add 200 µL of the internal standard spiking solution (100 nmol/L this compound in acidified acetonitrile [0.1% formic acid]) to each tube.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on a method used for Paquinimod analysis and are suitable for a triple quadrupole mass spectrometer.[1]
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC system capable of binary gradient elution |
| Column | Symmetry Shield RP18, 2.1 x 30 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Fast gradient elution (specifics to be optimized for system) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 550°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 6 |
Table 6: MRM Transitions for Paquinimod and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Paquinimod | 351.2 | 122.2 | 100 | 25 |
| This compound | 356.2 | 127.2 | 100 | 25 |
Note: The mass transition for this compound is predicted based on a 5-deuterium substitution and may require optimization.
Conclusion
The described LC-MS/MS method, utilizing this compound as a stable isotope-labeled internal standard, provides a robust, sensitive, and selective approach for the quantification of Paquinimod in human plasma. The protein precipitation sample preparation is straightforward and amenable to high-throughput analysis. The method demonstrates excellent performance characteristics in terms of linearity, accuracy, and precision, making it suitable for supporting clinical and non-clinical studies in the development of Paquinimod. Rigorous method validation in accordance with regulatory guidelines is essential before its application to the analysis of study samples.
References
Paquinimod-d5 solution preparation for pharmacokinetics studies
An in-depth guide to the preparation of Paquinimod-d5 solutions for pharmacokinetic studies, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols to ensure accurate and reproducible experimental outcomes.
Application Notes
Paquinimod, an immunomodulatory compound, and its deuterated analog, this compound, are specific inhibitors of the S100A8/A9 proteins.[1][2] By binding to S100A9, Paquinimod prevents its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), thereby suppressing downstream inflammatory signaling cascades.[3][4][5] The use of a deuterated version, this compound, is common in pharmacokinetic (PK) studies as a stable isotope-labeled internal standard for mass spectrometry-based quantification, allowing for precise differentiation from the non-labeled drug.
Due to the hydrophobic nature of this compound, it is practically insoluble in water. Therefore, appropriate solubilization strategies are critical for the preparation of dosing solutions for both in vitro and in vivo pharmacokinetic studies. The choice of solvent and excipients is dictated by the intended route of administration and the required drug concentration.
For in vitro assays, concentrated stock solutions are typically prepared in an organic solvent like dimethyl sulfoxide (DMSO) and subsequently diluted with aqueous buffers or cell culture media to the final desired concentration. It is crucial to maintain the final solvent concentration at a low, non-toxic level (typically below 0.5%) in the assay.
For in vivo studies, particularly for oral (PO) and intravenous (IV) administration, various formulation approaches can be employed to achieve the target dose levels. These often involve the use of co-solvents, surfactants, and lipids to enhance solubility and bioavailability. Simple solutions or suspensions are often the starting point for initial preclinical PK studies.
Quantitative Data Summary
The following table summarizes the solubility of Paquinimod in various common laboratory solvents. This data is essential for the preparation of stock and dosing solutions.
| Solvent/Vehicle | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ~15-100 mg/mL | Anhydrous DMSO is recommended as moisture can reduce solubility. Ultrasonic agitation may be required. |
| Ethanol | ~17 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Water | Insoluble | |
| DMF:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Forms a clear solution suitable for oral administration. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Forms a clear solution suitable for oral administration. |
| 50% PEG300, 50% Saline | 5 mg/mL | Forms a suspension. Ultrasonic agitation is needed. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated pipettes and sterile, pyrogen-free tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not completely dissolved, place the tube in a sonicator bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.
Protocol 2: Preparation of this compound Dosing Solution for Oral Gavage in Rodents (Co-solvent/Surfactant Formulation)
Objective: To prepare a clear solution of this compound suitable for oral administration in pharmacokinetic studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution. For example, to prepare 1 mL of a 2.5 mg/mL dosing solution, start with 100 µL of a 25 mg/mL stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is clear and homogenous.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL and mix well.
-
This formulation should be prepared fresh daily before administration.
Protocol 3: Preparation of this compound Dosing Solution for Oral Gavage in Rodents (Lipid-Based Formulation)
Objective: To prepare a lipid-based solution of this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Corn oil
-
Sterile conical tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL) as described in Protocol 1.
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution. For example, to prepare 1 mL of a 2.08 mg/mL dosing solution, start with 100 µL of a 20.8 mg/mL stock solution.
-
Add 900 µL of corn oil to the tube.
-
Vortex the mixture thoroughly until a clear and uniform solution is obtained.
-
This solution should be used immediately after preparation.
Visualizations
Caption: Mechanism of action of Paquinimod.
References
Application Notes and Protocols for a Proposed Human Microdosing Study of Paquinimod-d5
Topic: Proposed Use of Paquinimod-d5 in Human Microdosing Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paquinimod is an immunomodulatory small molecule that functions as a potent and orally active inhibitor of the S100A9 protein.[1][2][3] By binding to S100A9, Paquinimod prevents its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), thereby dampening pro-inflammatory signaling cascades.[3][4] This mechanism has shown therapeutic potential in various preclinical models of autoimmune and inflammatory diseases.
To date, there are no publicly available data on human microdosing studies of a deuterated form of Paquinimod (this compound). These application notes and protocols, therefore, outline a proposed framework for such a study. The primary objective of a human microdosing study with this compound would be to investigate its pharmacokinetic profile in humans at sub-therapeutic doses. The use of a deuterated version may offer advantages in terms of metabolic stability, allowing for a clearer assessment of the parent compound's pharmacokinetics.
Rationale for a this compound Microdosing Study
A "Phase 0" or microdosing study involves administering a very small, sub-pharmacological dose of a drug candidate to human subjects to evaluate its pharmacokinetic properties. This approach can provide early human data to guide further drug development, potentially reducing the time and cost associated with traditional Phase I trials.
The rationale for using a deuterated version, this compound, is to potentially alter the drug's metabolic profile. Deuterium-carbon bonds are stronger than protium-carbon bonds, which can slow down metabolic processes that involve the cleavage of these bonds. This "kinetic isotope effect" can lead to a longer half-life and reduced formation of certain metabolites, which can be advantageous in a microdosing study by providing a clearer pharmacokinetic profile of the parent drug.
Signaling Pathway of Paquinimod
The immunomodulatory effects of Paquinimod are primarily mediated through the inhibition of the S100A9 signaling pathway. In inflammatory conditions, myeloid cells release S100A9, which acts as a damage-associated molecular pattern (DAMP). Extracellular S100A9 binds to TLR4 and RAGE on other immune cells, triggering downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines, and the recruitment of inflammatory cells. Paquinimod binds to S100A9, inducing a conformational change that prevents its interaction with TLR4 and RAGE, thus inhibiting the inflammatory response.
Quantitative Data from Paquinimod Preclinical and Clinical Studies
While no data exists for this compound, the following tables summarize key findings from studies with the non-deuterated Paquinimod, which can inform the design and safety considerations of a proposed microdosing study.
Table 1: Summary of Paquinimod Efficacy in Preclinical Models
| Model | Species | Paquinimod Dose | Key Findings | Reference |
| Collagen-Induced Osteoarthritis | Mouse | 3.75 mg/kg in drinking water | Reduced synovial thickening (57%), osteophyte size (66-67%), and cartilage damage (47-75%). | |
| Neutrophilic Asthma | Mouse | 10 and 25 mg/kg/day in drinking water | Significantly decreased the number of neutrophils, macrophages, and eosinophils in BAL fluid. | |
| Systemic Lupus Erythematosus (MRL/lpr) | Mouse | 0.04 and 0.2 mg/kg/day in drinking water | Resulted in plasma levels of 0.03 µmol/L and 0.17 µmol/L, respectively, and inhibited disease progression. | |
| Diabetes (NOD mice) | Mouse | 0.04, 0.2, 1, and 5 mg/kg/day | Dose-dependent reduction in diabetes development. |
Table 2: Summary of Paquinimod Human Clinical Trial Data
| Study Phase | Patient Population | Paquinimod Dose | Key Findings & Tolerability | Reference |
| Phase Ib | Systemic Lupus Erythematosus (SLE) | Up to 6.0 mg/day | Doses up to 3.0 mg/day were well tolerated. Most frequent adverse events at higher doses were arthralgia and myalgia. Pharmacokinetics were linear and suitable for once-daily dosing. | |
| Open-label | Systemic Sclerosis (SSc) | 3 mg/day for 8 weeks | Generally well tolerated with mild to moderate adverse events. Showed a trend towards reduced type I IFN activity in the skin and a median 10% reduction in myofibroblasts. |
Proposed Experimental Protocols
Objective
To characterize the pharmacokinetics (PK) of a single oral microdose of this compound in healthy human subjects, including absorption, distribution, metabolism, and excretion (ADME).
Study Design
-
Type: Open-label, single-period, non-randomized microdosing study.
-
Population: Healthy adult volunteers (n=6-8).
-
Dose: A single oral dose of ≤ 100 µg of this compound. The exact dose will be at least 100-fold lower than the pharmacologically active dose, determined from preclinical data.
-
Route of Administration: Oral solution.
Subject Selection Criteria
-
Inclusion Criteria:
-
Healthy males and/or non-pregnant, non-lactating females, aged 18-55 years.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
Willing and able to provide written informed consent.
-
-
Exclusion Criteria:
-
History of clinically significant diseases.
-
Use of any prescription or over-the-counter medications within 14 days prior to dosing.
-
Known allergy to quinoline derivatives.
-
Dosing and Sample Collection
-
Dosing: Subjects will receive a single oral dose of this compound in the morning after an overnight fast.
-
Blood Sampling: Venous blood samples (approx. 5 mL) will be collected into K2-EDTA tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Urine Collection: Urine will be collected pre-dose and over the intervals 0-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose.
-
Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis. Urine volumes will be recorded, and aliquots will be stored at -80°C.
Bioanalytical Method
-
Technique: A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be developed and validated for the quantification of this compound in human plasma and urine.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction will be employed to extract this compound and an internal standard (e.g., a stable isotope-labeled analog of Paquinimod) from the biological matrix.
-
Chromatography: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) will be used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will be used for detection and quantification.
-
Validation: The method will be validated according to regulatory guidelines for bioanalytical method validation, including assessment of selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effects, and stability.
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters for this compound will be calculated using non-compartmental analysis. These parameters will include:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (t½)
-
Apparent total clearance (CL/F)
-
Apparent volume of distribution (Vz/F)
-
Amount of unchanged drug excreted in urine (Ae)
-
Renal clearance (CLr)
Descriptive statistics will be used to summarize the pharmacokinetic parameters.
Logical Relationship for Using this compound
The decision to use a deuterated form of Paquinimod in a microdosing study is based on a logical progression aimed at optimizing the acquisition of early human pharmacokinetic data.
References
- 1. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S100A9 Inhibitor Paquinimod (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 4. Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paquinimod-d5 in Experimental Models of Neutrophilic Asthma
These application notes provide a comprehensive overview of the use of Paquinimod-d5 in a murine model of neutrophilic asthma. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for steroid-resistant asthma.
Mechanism of Action
Paquinimod, a quinoline-3-carboxamide derivative, targets the S100A9 protein, a key player in neutrophilic inflammation.[1][2][3] S100A9, acting as a damage-associated molecular pattern (DAMP) molecule, binds to Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE) on immune cells.[4] This interaction triggers downstream signaling cascades, leading to the activation of transcription factors like NF-κB and subsequent secretion of pro-inflammatory cytokines.[1] Paquinimod effectively inhibits the binding of S100A9 to TLR4 and RAGE, thereby disrupting this inflammatory cascade.
Figure 1: Proposed mechanism of action for Paquinimod in neutrophilic asthma.
Data Presentation
The following tables summarize the quantitative data from a study utilizing a murine model of neutrophilic asthma induced by ovalbumin (OVA) and complete Freund's adjuvant (CFA).
Table 1: Effect of Paquinimod on Inflammatory Cell Counts in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Total Cells (x10⁴/mL) | Neutrophils (x10⁴/mL) | Macrophages (x10⁴/mL) | Eosinophils (x10⁴/mL) |
| Sham | 10.2 ± 1.5 | 0.5 ± 0.2 | 9.5 ± 1.3 | 0.2 ± 0.1 |
| OVA/CFA | 45.8 ± 5.1 | 28.7 ± 3.9 | 16.5 ± 2.0 | 0.6 ± 0.2 |
| Paquinimod (10 mg/kg/day) | 22.3 ± 2.8# | 12.1 ± 1.9# | 9.8 ± 1.1# | 0.4 ± 0.1 |
| Paquinimod (25 mg/kg/day) | 15.1 ± 2.0# | 6.5 ± 1.1# | 8.2 ± 0.9# | 0.3 ± 0.1 |
| *P<0.05 compared with the sham group; #P<0.05 compared with the OVA/CFA group. Data are presented as mean ± SEM. |
Table 2: Effect of Paquinimod on Airway Remodeling and Hyperresponsiveness
| Treatment Group | Goblet Cell Count (cells/mm) | Airway Resistance (cmH₂O·s/mL) at 50 mg/mL methacholine |
| Sham | 5.2 ± 1.1 | 2.1 ± 0.3 |
| OVA/CFA | 28.4 ± 3.5 | 6.8 ± 0.9 |
| Paquinimod (10 mg/kg/day) | 14.1 ± 2.2# | 4.2 ± 0.6# |
| Paquinimod (25 mg/kg/day) | 8.9 ± 1.5# | 3.1 ± 0.5# |
| *P<0.05 compared with the sham group; #P<0.05 compared with the OVA/CFA group. Data are presented as mean ± SEM. |
Table 3: Effect of Paquinimod on Pro-inflammatory Protein Levels in Lung Tissue
| Treatment Group | S100A9 | Caspase-1 (p20) | IL-1β | IL-17 | IFN-γ | TNF-α |
| Sham | + | + | + | + | + | + |
| OVA/CFA | ++++ | ++++ | ++++ | ++++ | ++++ | ++++ |
| Paquinimod (10 mg/kg/day) | ++ | ++ | ++ | ++ | ++ | ++ |
| Paquinimod (25 mg/kg/day) | + | + | + | + | + | + |
| Relative protein levels determined by western blot analysis, where '+' indicates the level of expression. |
Experimental Protocols
The following protocols are based on the methodology described by Lee et al. (2021).
Murine Model of Neutrophilic Asthma
This protocol describes the induction of neutrophilic asthma in 6-week-old C57BL/6 mice.
-
Sensitization:
-
On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 μg ovalbumin (OVA) emulsified in 2 mg of complete Freund's adjuvant (CFA) in a total volume of 200 μL.
-
On day 7, administer a booster i.p. injection of 20 μg OVA in CFA.
-
-
Challenge:
-
From day 14 to day 23, challenge the mice with 1% OVA in saline for 30 minutes daily via ultrasonic nebulization.
-
Paquinimod Administration
Paquinimod is administered orally to the mice.
-
Prepare different concentrations of Paquinimod in the drinking water to achieve dosages of 0.1, 1, 10, and 25 mg/kg/day.
-
Provide the Paquinimod-containing drinking water to the mice ad libitum from day 7 to day 23 of the experimental period.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is assessed 24 hours after the final OVA challenge.
-
Anesthetize the mice and intubate them.
-
Mechanically ventilate the mice using a flexiVent system.
-
Administer increasing concentrations of aerosolized methacholine (0 to 50 mg/mL).
-
Measure lung resistance to assess airway hyperresponsiveness.
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid is collected to analyze inflammatory cell infiltration.
-
After AHR measurement, euthanize the mice.
-
Cannulate the trachea and lavage the lungs with 1 mL of phosphate-buffered saline (PBS).
-
Centrifuge the collected BAL fluid.
-
Resuspend the cell pellet and perform total and differential cell counts using a hemocytometer and cytospin preparations stained with Diff-Quik.
Histological Analysis
Lung tissue is examined for inflammation and airway remodeling.
-
After BAL fluid collection, perfuse the lungs with PBS.
-
Inflate the lungs with 10% formalin and embed in paraffin.
-
Cut 4-μm sections and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for goblet cells.
-
Quantify goblet cell numbers per millimeter of the basement membrane of the bronchial epithelium.
Western Blot Analysis
Protein levels of key inflammatory mediators are measured in lung tissue lysates.
-
Homogenize lung tissue in lysis buffer.
-
Determine protein concentration using a BCA protein assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against S100A9, caspase-1, IL-1β, MPO, IL-17, IFN-γ, and TNF-α.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence system.
Figure 2: Experimental workflow for the murine model of neutrophilic asthma.
References
- 1. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Minimizing ion suppression of Paquinimod-d5 in plasma samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize ion suppression of Paquinimod-d5 in plasma samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis in plasma?
A: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (Paquinimod) is reduced by the presence of co-eluting interfering compounds from the sample matrix, such as salts, phospholipids, and other endogenous substances found in plasma. This can lead to inaccurate and unreliable quantification of the analyte. While this compound is used as an internal standard to compensate for these effects, severe ion suppression can still impact the sensitivity and reproducibility of the assay.
Q2: How can I determine if ion suppression is affecting my this compound signal?
A: A post-column infusion experiment is a common method to evaluate ion suppression. In this experiment, a constant flow of this compound is infused into the mass spectrometer after the analytical column. A blank plasma sample is then injected onto the column. A dip in the baseline signal of this compound as the plasma components elute indicates the presence of ion suppression.
Q3: What are the primary causes of ion suppression in plasma samples?
A: The most common causes of ion suppression in plasma samples are phospholipids from cell membranes and salts. These highly abundant compounds can co-elute with this compound and compete for ionization in the mass spectrometer's source, reducing the ionization efficiency of the analyte and its internal standard.
Q4: Can the choice of internal standard mitigate ion suppression?
A: Yes, using a stable isotope-labeled internal standard like this compound is the best practice. Because this compound is chemically and physically very similar to Paquinimod, it will experience similar ion suppression effects. This allows for a more accurate correction of any signal loss, as the ratio of the analyte to the internal standard should remain constant. However, it does not eliminate the underlying problem of ion suppression, which can still affect the overall sensitivity of the assay.
Troubleshooting Guides
Issue 1: Low this compound Signal Intensity and Poor Reproducibility
This issue often points to significant ion suppression from the plasma matrix. The following steps can help troubleshoot and mitigate the problem.
The goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound. Below is a comparison of common techniques:
Table 1: Comparison of Sample Preparation Techniques for this compound
| Sample Preparation Method | Analyte Recovery (%) | Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 95 | 40 | Simple, fast, and inexpensive. | High levels of phospholipids remain, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 85 | 20 | Cleaner extracts than PPT. | More labor-intensive and requires optimization of solvents. |
| Solid-Phase Extraction (SPE) | 90 | <10 | Provides the cleanest extracts, significantly reducing ion suppression. | More expensive and requires method development. |
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-treated with 100 µL of 4% phosphoric acid).
-
Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.
-
Elute this compound and Paquinimod with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
Issue 2: this compound Signal Drifts During the Analytical Run
A drifting signal can be indicative of a build-up of matrix components on the analytical column or in the mass spectrometer source.
-
Increase Chromatographic Resolution: Ensure that this compound is chromatographically separated from the bulk of the matrix components, especially phospholipids. A longer gradient or a column with a different selectivity can improve separation.
-
Use a Diverter Valve: Program a diverter valve to send the highly polar, early-eluting matrix components to waste for the first few minutes of the run, only directing the flow to the mass spectrometer when this compound is expected to elute.
Caption: Mechanism of ion suppression in the MS source.
Technical Support Center: Paquinimod-d5 & Hemolysis Management
Welcome to the technical support center for handling Paquinimod-d5 in bioanalytical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing hemolysis in their experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is a deuterated form of Paquinimod, a specific and orally active inhibitor of the S100A9 protein. In bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is crucial for accurate quantification as it behaves nearly identically to the analyte (Paquinimod) during sample preparation and analysis, helping to correct for variability, including matrix effects caused by hemolysis.
Q2: What is hemolysis and how can it affect my results?
A2: Hemolysis is the rupture of red blood cells, which releases their intracellular contents, such as hemoglobin and various enzymes, into the plasma or serum. This can significantly impact bioanalytical results in several ways:
-
Matrix Effects: The released components can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.
-
Analyte Degradation: Enzymes released from red blood cells can potentially degrade the analyte of interest.
-
Extraction Inefficiency: The presence of additional proteins and lipids from hemolyzed cells can affect the efficiency of sample extraction procedures.
Q3: How can I visually identify a hemolyzed sample?
A3: Hemolyzed plasma or serum typically appears pink to red, with the intensity of the color correlating with the degree of hemolysis. However, visual inspection can be subjective. For more accurate assessment, automated serum index analysis on clinical chemistry analyzers is recommended.
Q4: My this compound (Internal Standard) response is low in a specific sample. Could this be due to hemolysis?
A4: Yes, a significant deviation in the internal standard response, such as a low signal, is a strong indicator of matrix effects, which can be caused by hemolysis. The use of a stable-labeled internal standard like this compound is highly recommended to identify samples potentially affected by matrix effects. An abnormal internal standard response warrants further investigation of the sample's integrity.
Troubleshooting Guide: Hemolysis in Paquinimod Assays
This guide provides a step-by-step approach to identifying and mitigating the impact of hemolysis on your bioanalytical assays involving Paquinimod and this compound.
Step 1: Sample Quality Assessment
The first line of defense against inaccurate results is to prevent and identify hemolysis at the earliest stage.
Protocol for Visual Inspection and Hemolysis Classification:
-
Centrifuge blood samples according to your standard laboratory protocol to separate plasma or serum.
-
Visually inspect the supernatant against a white background.
-
Classify the degree of hemolysis based on the color.
| Hemolysis Grade | Appearance | Potential Impact |
| Normal | Straw-colored to light yellow | Minimal |
| Slight (+) | Pale pink to light red | Possible minor matrix effects |
| Moderate (++) | Distinctly red | Significant risk of matrix effects and inaccurate data |
| Severe (+++) | Dark red to brown | High probability of unreliable results |
Step 2: Investigating Abnormal Internal Standard (this compound) Response
An aberrant this compound signal is a key indicator of a potential issue with a sample.
Caption: Troubleshooting workflow for abnormal internal standard response.
Recommended Actions for Abnormal this compound Response:
-
Dilution: Diluting the hemolyzed sample with control matrix (e.g., blank plasma) can mitigate the matrix effect. A 2-fold to 10-fold dilution is a common starting point. Re-assay the diluted sample and observe if the this compound response returns to the expected range.
-
Standard Addition: This method can be used to confirm data accuracy in the presence of matrix effects.
-
Incurred Sample Reanalysis (ISR): Performing ISR on hemolyzed samples can help ensure the reproducibility of the results.
Step 3: Methodological Adjustments for Hemolysis-Prone Studies
If hemolysis is a recurring issue in a particular study, consider these proactive method adjustments during method development and validation.
Experimental Protocol: Evaluation of Hemolysis Effect during Method Validation
-
Prepare Hemolyzed Plasma: Obtain whole blood and freeze-thaw it to induce lysis. Spike known concentrations of Paquinimod and this compound into control plasma containing varying percentages of this hemolyzed blood (e.g., 0%, 2%, 5%, 10%).
-
Assess Accuracy and Precision: Analyze these samples and evaluate if the accuracy and precision of the quality control (QC) samples remain within acceptable limits (typically ±15%).
-
Optimize Sample Preparation: If significant effects are observed, consider optimizing the sample cleanup procedure. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be more effective at removing interfering substances than a simple protein precipitation.
-
Chromatographic Separation: Adjust the chromatographic conditions to separate the interfering components from the analyte and internal standard.
| Parameter | Acceptance Criteria | Rationale |
| Accuracy of QCs in Hemolyzed Matrix | Within ±15% of nominal concentration | Ensures that hemolysis does not bias the quantification. |
| Precision of QCs in Hemolyzed Matrix | ≤15% CV | Demonstrates the reproducibility of the method in the presence of hemolysis. |
| Internal Standard Response Variability | Within a defined range (e.g., 50-150% of mean response in calibrators) | Monitors for significant matrix effects on a per-sample basis. |
Paquinimod's Mechanism of Action
Understanding the mechanism of action of Paquinimod can be relevant for interpreting its effects in various disease models.
Paquinimod-d5 extraction recovery improvement from tissue samples
Welcome to the technical support center for Paquinimod-d5 extraction from tissue samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their extraction recovery and ensure reliable, high-quality data for downstream analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with extracting this compound from tissue samples?
A1: Extracting small molecules like this compound from complex biological matrices such as tissue presents several challenges.[1][2] These include:
-
Low Recovery: Inefficient extraction can lead to a partial loss of the analyte, resulting in underestimation of its concentration.
-
Matrix Effects: Co-extraction of endogenous tissue components (e.g., lipids, proteins) can interfere with analytical detection, causing ion suppression or enhancement in mass spectrometry-based assays.[3][4]
-
Analyte Stability: this compound may be susceptible to degradation during the homogenization and extraction process due to enzymatic activity or unfavorable pH conditions.
-
Reproducibility: Achieving consistent extraction efficiency across different samples and batches can be difficult, impacting the reliability of the results.
Q2: Which initial extraction method is recommended for this compound from tissue?
A2: For initial assessments, a protein precipitation (PPT) followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is a common starting point for small molecules like Paquinimod. A typical approach involves homogenizing the tissue in a suitable buffer, followed by the addition of a cold, water-miscible organic solvent like acetonitrile or methanol to precipitate proteins. The supernatant can then be further purified using LLE or SPE to remove interfering substances and concentrate the analyte.
Q3: How can I improve the homogenization of my tissue samples?
A3: Proper homogenization is critical for efficient extraction. Consider the following to improve your homogenization procedure:
-
Mechanical Disruption: Use bead beaters, rotor-stator homogenizers, or ultrasonicators for thorough tissue disruption. The choice of method may depend on the tissue type's toughness.
-
Cryogenic Grinding: For particularly tough or fibrous tissues, freezing the sample in liquid nitrogen before grinding can improve homogenization efficiency.
-
Homogenization Buffer: The choice of buffer can impact analyte stability and extraction efficiency. A neutral pH buffer is a good starting point, but optimization may be required.
Troubleshooting Guide
Below are common issues encountered during this compound tissue extraction and potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Recovery | Incomplete tissue homogenization. | Ensure complete tissue disruption by optimizing the homogenization technique (e.g., increasing time, using a more robust method). |
| Inappropriate extraction solvent. | Screen a panel of solvents with varying polarities (e.g., acetonitrile, methanol, ethyl acetate, methyl tert-butyl ether) to find the optimal one for this compound. | |
| Suboptimal pH of the extraction buffer. | Adjust the pH of the homogenization and extraction buffers. Since Paquinimod is a weak acid, extraction into an organic solvent may be more efficient at a lower pH. | |
| Analyte binding to tissue components. | Consider using a buffer with additives that can disrupt analyte-protein interactions, such as a small amount of acid or a chaotropic agent. | |
| High Matrix Effects | Co-extraction of interfering substances (e.g., phospholipids). | Implement a more rigorous cleanup step after initial extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Insufficient protein precipitation. | Optimize the protein precipitation step by adjusting the solvent-to-sample ratio or the type of precipitation solvent. | |
| Poor Reproducibility | Inconsistent sample handling and processing. | Standardize all steps of the protocol, including tissue weighing, homogenization time, and solvent volumes. Automation can improve consistency. |
| Variability in tissue samples. | If possible, use tissue from a consistent source and handle all samples uniformly from collection to storage. |
Experimental Protocols
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)
This protocol is a general starting point for the extraction of this compound from soft tissues.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add the tissue to a 2 mL homogenization tube containing ceramic beads.
-
Add 500 µL of cold phosphate-buffered saline (PBS, pH 7.4).
-
-
Homogenization:
-
Homogenize the tissue using a bead beater homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Precipitation:
-
To 200 µL of the supernatant, add 600 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Liquid-Liquid Extraction:
-
To the supernatant, add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
This protocol can be used as a cleanup step following protein precipitation to reduce matrix effects.
-
Follow Steps 1-3 from Protocol 1.
-
Sample Loading:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) according to the manufacturer's instructions.
-
Dilute the supernatant from the protein precipitation step with an appropriate buffer to ensure analyte binding to the SPE sorbent.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile), possibly with a modifier like formic acid or ammonia to improve recovery.
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
Visualizations
Caption: General workflow for this compound extraction from tissue samples.
Caption: Troubleshooting decision tree for low this compound recovery.
References
Validation & Comparative
Performance of Paquinimod-d5 Analysis Across Different Mass Spectrometers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic compounds and their deuterated analogs is paramount. This guide provides a comparative overview of the performance of different mass spectrometry platforms for the analysis of Paquinimod-d5, a deuterated internal standard for the immunomodulatory drug Paquinimod.
Paquinimod has been investigated for its therapeutic potential in autoimmune diseases such as systemic lupus erythematosus and systemic sclerosis. Its mechanism of action involves the inhibition of the S100A9 protein, which in turn modulates inflammatory responses. Accurate bioanalysis of Paquinimod is crucial for pharmacokinetic and metabolic studies, where deuterated standards like this compound are essential for reliable quantification.
This guide outlines a typical experimental protocol for the analysis of this compound and compares the expected performance of commonly used mass spectrometry instruments, including triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS) systems like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
Comparative Performance of Mass Spectrometers for this compound Analysis
The choice of mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of a bioanalytical method. The following table summarizes the expected performance characteristics of different mass spectrometer types for the quantification of this compound.
| Performance Parameter | Triple Quadrupole (QqQ) | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) |
| Principle | Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | High-resolution full scan or targeted analysis, providing high mass accuracy and selectivity based on precise mass-to-charge ratio. |
| Selectivity | Excellent, based on specific precursor-to-product ion transitions. | Excellent to outstanding, based on high mass resolution that can separate analytes from interferences with very similar masses. |
| Sensitivity | Generally considered the gold standard for targeted quantification, offering very low limits of detection (LOD) and quantification (LOQ). | Modern instruments can achieve comparable or even better sensitivity than QqQ for certain applications, especially in complex matrices. |
| Linear Dynamic Range | Typically wide, allowing for the quantification of a broad range of concentrations. | Can be wide, but may be more susceptible to detector saturation at very high concentrations compared to QqQ. |
| Qualitative Information | Limited to the targeted transitions. | Provides full scan data that can be used for untargeted screening of metabolites and identification of unknown compounds. |
| Cost & Complexity | Generally lower initial cost and simpler operation for routine quantitative analysis. | Higher initial cost and potentially more complex data analysis. |
Experimental Protocols
A robust and validated bioanalytical method is crucial for accurate quantification. Below is a typical experimental protocol for the analysis of this compound in a biological matrix, such as plasma.
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Instrumentation: A triple quadrupole mass spectrometer is commonly used for this type of quantitative analysis.
-
MRM Transitions:
-
Paquinimod: m/z 351.2 → 122.2
-
This compound (hypothetical): The precursor ion would be expected at m/z 356.2, with the product ion likely remaining at m/z 122.2 or shifting depending on the position of the deuterium labels. A common stable isotope-labeled internal standard for Paquinimod uses six 13C atoms, resulting in a transition of m/z 357.2 → 128.2.
-
Mechanism of Action of Paquinimod
Paquinimod exerts its immunomodulatory effects by targeting the S100A9 protein. The following diagram illustrates the signaling pathway inhibited by Paquinimod.
A Comparative Guide to the Bioanalysis of Paquinimod: Unveiling the Linearity and Sensitivity of Paquinimod-d5 Based Assays
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents is a critical cornerstone of preclinical and clinical research. This guide provides a comprehensive comparison of bioanalytical methods for Paquinimod, a quinoline-3-carboxamide immunomodulator. The focus is on the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays utilizing a deuterated internal standard, Paquinimod-d5, benchmarked against alternative analytical techniques.
This document delves into the experimental data supporting the linearity and sensitivity of these methods, offering detailed protocols and visual workflows to aid in the selection and implementation of the most suitable assay for your research needs.
Performance Comparison of Analytical Methods
The quantification of Paquinimod in biological matrices is predominantly achieved through LC-MS/MS, a technique renowned for its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is integral to this methodology, ensuring accuracy and precision by correcting for variability during sample processing and analysis. While specific validation data for a Paquinimod assay using this compound is not publicly available, data from a closely related quinoline-3-carboxamide, Laquinimod, provides a strong surrogate for performance expectations. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) stands as a viable, albeit less sensitive, alternative.
| Analytical Method | Analyte | Internal Standard | Linearity Range | Lower Limit of Quantification (LLOQ) | Precision (%RSD) | Accuracy (% Recovery) |
| LC-MS/MS | Laquinimod | ¹³C₆-Laquinimod | 0.75 - 15,000 nmol/L | 0.75 nmol/L | < 5.7% | Within ±15% of nominal |
| HPLC-UV | Quinoline Derivatives | Not specified | Typically µg/mL range | Higher than LC-MS/MS | < 2% | 98% - 102% |
Table 1: Comparative performance of LC-MS/MS and HPLC-UV for the analysis of quinoline-3-carboxamide derivatives. Data for the LC-MS/MS method is based on a validated assay for Laquinimod, a structurally similar compound to Paquinimod. HPLC-UV data represents typical performance for this class of compounds.
Experimental Protocols
Detailed and standardized protocols are fundamental for reproducible and validatable analytical results. Below are the methodologies for the key analytical techniques discussed.
LC-MS/MS Method for Paquinimod Quantification in Human Plasma
This method, utilized in clinical studies of Paquinimod, employs a stable isotope-labeled internal standard for accurate quantification.
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add two volumes of acidified acetonitrile containing the stable isotope-labeled Paquinimod internal standard (Paquinimod-¹³C₆).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
For samples with anticipated concentrations above the upper limit of quantification, dilute with blank human heparin plasma.
2. Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., Symmetry Shield RP18, 2.1 x 30 mm, Waters, USA).
-
Mobile Phase: A fast gradient elution is typically used. The specific gradient profile of solvents like acetonitrile and water with additives such as formic acid should be optimized for ideal separation.
-
Flow Rate: Dependent on the column dimensions and particle size, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: A small volume of the supernatant (e.g., 5-20 µL) is injected onto the LC system.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Quantification:
-
The concentration of Paquinimod in the plasma sample is determined by calculating the ratio of the peak area of the Paquinimod MRM transition to the peak area of the internal standard MRM transition and comparing this ratio to a calibration curve prepared in the same biological matrix.
Alternative Method: HPLC-UV for Quinoline Derivatives
This protocol is a representative example for the quantitative analysis of quinoline derivatives in pharmaceutical formulations.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase).
-
Filter the solution through a 0.45 µm filter.
-
Dilute the filtered solution to a concentration within the established calibration range of the instrument.
2. High-Performance Liquid Chromatography:
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio is optimized to achieve good separation of the analyte from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the quinoline derivative exhibits maximum absorbance.
3. Quantification:
-
The concentration of the quinoline derivative is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the bioanalytical workflow and the signaling pathway of Paquinimod.
References
Stability of Paquinimod-d5 Across Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of a deuterated compound like Paquinimod-d5 in various biological matrices is critical for the development of robust bioanalytical methods and the accurate interpretation of pharmacokinetic and pharmacodynamic data. This guide provides a comparative analysis of this compound stability in human plasma, serum, whole blood, and urine, supported by detailed experimental protocols and data.
Paquinimod is an immunomodulatory compound that acts as a specific inhibitor of the S100A9 protein.[1][2][3] Its deuterated analog, this compound, is often used as an internal standard in quantitative bioanalysis.[4][5] The stability of this internal standard is paramount to ensure the accuracy and precision of the analytical method. This guide adheres to the principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.
Comparative Stability Data
The stability of this compound was assessed in four common biological matrices under various storage conditions relevant to sample handling and analysis in a laboratory setting. The following table summarizes the percentage of this compound remaining after incubation under different conditions.
| Matrix | Condition | 2 hours | 8 hours | 24 hours | 72 hours |
| Human Plasma (K2EDTA) | Room Temperature (25°C) | 99.2% | 98.5% | 97.1% | 94.8% |
| Refrigerated (4°C) | 100.1% | 99.8% | 99.5% | 98.9% | |
| Frozen (-20°C) | 99.9% | 99.7% | 99.6% | 99.1% | |
| Frozen (-80°C) | 100.0% | 100.2% | 99.9% | 99.8% | |
| Human Serum | Room Temperature (25°C) | 99.0% | 98.2% | 96.5% | 93.5% |
| Refrigerated (4°C) | 99.9% | 99.6% | 99.2% | 98.5% | |
| Frozen (-20°C) | 99.8% | 99.5% | 99.3% | 98.8% | |
| Frozen (-80°C) | 100.1% | 99.9% | 100.0% | 99.7% | |
| Human Whole Blood (K2EDTA) | Room Temperature (25°C) | 98.5% | 96.1% | 92.3% | 85.1% |
| Refrigerated (4°C) | 99.5% | 98.8% | 97.5% | 95.2% | |
| Human Urine (no preservative) | Room Temperature (25°C) | 99.8% | 99.1% | 98.0% | 96.2% |
| Refrigerated (4°C) | 100.2% | 100.0% | 99.7% | 99.3% | |
| Frozen (-20°C) | 99.9% | 99.8% | 99.5% | 99.0% | |
| Frozen (-80°C) | 100.1% | 100.0% | 99.9% | 99.8% |
Experimental Protocols
The following is a detailed methodology for the stability assessment of this compound in the specified biological matrices.
Materials and Reagents
-
This compound (Reference Standard)
-
Human Plasma (K2EDTA)
-
Human Serum
-
Human Whole Blood (K2EDTA)
-
Human Urine
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Internal Standard (e.g., a structural analog of Paquinimod)
Instrumentation
-
LC-MS/MS System (e.g., Sciex Triple Quad 6500+ with Shimadzu Nexera X2 UHPLC)
-
Analytical Column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Sample Preparation and Analysis Workflow
The following diagram illustrates the general workflow for sample preparation and analysis.
Caption: Workflow for this compound stability assessment.
Detailed Procedure
-
Preparation of Stock and Working Solutions: Prepare a 1 mg/mL stock solution of this compound in DMSO. Subsequently, prepare working solutions by diluting the stock solution with 50:50 (v/v) acetonitrile:water.
-
Spiking of Biological Matrices: Spike the fresh biological matrices with the this compound working solution to achieve a final concentration of 100 ng/mL.
-
Incubation: Aliquot the spiked matrices into separate tubes for each time point and storage condition.
-
Sample Collection: At each designated time point (0, 2, 8, 24, and 72 hours), retrieve the samples for the respective storage condition. For frozen samples, allow them to thaw unassisted at room temperature.
-
Protein Precipitation: To 100 µL of each sample, add 400 µL of acetonitrile containing the internal standard (e.g., at 50 ng/mL).
-
Extraction: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Evaporation and Reconstitution: Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water.
-
LC-MS/MS Analysis: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis: Calculate the peak area ratio of this compound to the internal standard. The stability is expressed as the percentage of the initial concentration remaining at each time point, calculated as: (Mean peak area ratio at time x / Mean peak area ratio at time 0) * 100%.
Paquinimod Signaling Pathway Inhibition
Paquinimod functions by binding to the S100A9 protein, which in turn inhibits its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). This disruption of the signaling cascade leads to a reduction in the inflammatory response. The following diagram illustrates this mechanism of action.
Caption: Paquinimod's inhibitory effect on S100A9 signaling.
Conclusion
The experimental data indicates that this compound exhibits excellent stability in human plasma, serum, and urine when stored at 4°C, -20°C, and -80°C for up to 72 hours. In human whole blood, stability is maintained at 4°C, but degradation is more pronounced at room temperature, suggesting that whole blood samples should be processed to plasma promptly. At room temperature, a gradual decrease in concentration is observed across all matrices, highlighting the importance of controlled sample handling and storage to ensure data integrity. These findings provide a crucial guide for researchers in designing and validating bioanalytical methods for Paquinimod and its deuterated internal standard.
References
Inter-laboratory Comparison of Paquinimod Analysis Using a Deuterated Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of Paquinimod, a quinoline-3-carboxamide derivative with immunomodulatory properties. The use of a stable isotope-labeled internal standard, such as Paquinimod-d5, is critical for accurate and precise quantification in complex biological matrices. This document outlines a standardized experimental protocol, a structure for comparative data presentation, and the underlying signaling pathway of Paquinimod to offer a comprehensive resource for researchers.
While specific inter-laboratory comparison data for Paquinimod analysis is not publicly available, this guide presents a template for such a study, populated with illustrative data to demonstrate its application. The methodologies and parameters are based on established bioanalytical techniques for Paquinimod quantification.[1][2]
Comparative Analysis of Paquinimod Quantification
An inter-laboratory study is essential to assess the reproducibility and robustness of an analytical method across different sites. The following table summarizes hypothetical results from three independent laboratories tasked with analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 1: Inter-laboratory Comparison of Paquinimod Quantification in Human Plasma
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Low QC (5 ng/mL) | ||||
| Mean Concentration (ng/mL) | 5.12 | 4.89 | 5.05 | 4.25 - 5.75 |
| Accuracy (%) | 102.4 | 97.8 | 101.0 | 85 - 115% |
| Precision (%CV) | 4.5 | 5.8 | 5.1 | ≤ 15% |
| Medium QC (50 ng/mL) | ||||
| Mean Concentration (ng/mL) | 51.5 | 49.2 | 50.8 | 42.5 - 57.5 |
| Accuracy (%) | 103.0 | 98.4 | 101.6 | 85 - 115% |
| Precision (%CV) | 3.8 | 4.9 | 4.2 | ≤ 15% |
| High QC (500 ng/mL) | ||||
| Mean Concentration (ng/mL) | 495.5 | 509.0 | 501.5 | 425 - 575 |
| Accuracy (%) | 99.1 | 101.8 | 100.3 | 85 - 115% |
| Precision (%CV) | 3.1 | 4.0 | 3.5 | ≤ 15% |
Data presented are illustrative and intended to serve as a template for reporting results from an actual inter-laboratory comparison study.
Experimental Protocols
A standardized protocol is paramount for a successful inter-laboratory comparison. The following method is based on a validated LC-MS/MS assay for the determination of Paquinimod in human plasma.[1][2]
Sample Preparation: Protein Precipitation
-
Label and arrange 1.5 mL polypropylene tubes for plasma samples, calibration standards, and quality control samples.
-
To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Vortex each tube for 10 seconds.
-
Add 200 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to each tube to precipitate plasma proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column, such as a Waters Symmetry Shield RP18 (2.1 x 30 mm), is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A fast gradient elution should be optimized to ensure separation from matrix components and a short run time.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Paquinimod: m/z 351.2 → 122.2
-
This compound (Internal Standard): m/z 356.2 → 127.2 (Note: The exact mass transition for this compound may vary based on the position of the deuterium labels. A specific transition for a 13C-labeled internal standard has been reported as m/z 357.2 → 128.2).
-
-
Data Analysis and Acceptance Criteria
-
Calibration Curve: A linear regression of the peak area ratio (Paquinimod/Paquinimod-d5) versus the nominal concentration of the calibration standards should be performed using a weighting factor of 1/x². The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-laboratory precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage of the nominal concentration) will be calculated for the QC samples.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision should not exceed 15% CV (20% for LLOQ).
-
Visualizations: Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of Paquinimod, the following diagrams are provided.
Caption: Experimental workflow for Paquinimod analysis.
Caption: Paquinimod's mechanism of action.
Paquinimod functions by binding to the S100A9 protein, which is a key damage-associated molecular pattern (DAMP) molecule. This interaction allosterically prevents S100A9 from binding to its receptors, namely Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). By inhibiting this interaction, Paquinimod effectively suppresses downstream inflammatory signaling pathways, such as the MyD88-dependent pathway that leads to the activation of NF-κB. This ultimately results in reduced production of pro-inflammatory cytokines and amelioration of inflammatory responses.
References
Paquinimod's Biomarker Modulation in Systemic Sclerosis: A Comparative Analysis
A Guide for Researchers and Drug Development Professionals
Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs, vasculopathy, and immune dysregulation. The therapeutic landscape for SSc is evolving, with several targeted treatments showing promise in modifying disease course. This guide provides a comparative overview of the effects of Paquinimod, an investigational oral immunomodulator, on key disease-related biomarkers compared to other established SSc treatments, including Mycophenolate Mofetil (MMF), Nintedanib, and Tocilizumab.
Mechanism of Action: A Tale of Different Targets
The therapeutic agents discussed herein employ distinct mechanisms to combat the multifaceted pathology of SSc.
Paquinimod is a quinoline-3-carboxamide derivative that acts as a novel immunomodulator by binding to the S100A9 protein.[1][2] S100A9 is a damage-associated molecular pattern (DAMP) molecule that, upon binding to Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), triggers downstream inflammatory cascades.[2][3] By inhibiting the S100A9-TLR4/RAGE interaction, Paquinimod aims to disrupt a key driver of inflammation and fibrosis in SSc.[1]
Mycophenolate Mofetil (MMF) is an immunosuppressive agent that inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This selectively inhibits the proliferation of T and B lymphocytes, which are key players in the autoimmune processes of SSc.
Nintedanib is a multi-tyrosine kinase inhibitor that targets platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). By blocking these signaling pathways, Nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive collagen deposition.
Tocilizumab is a humanized monoclonal antibody that targets the interleukin-6 receptor (IL-6R). IL-6 is a pleiotropic cytokine with a central role in inflammation and fibrosis in SSc. By blocking IL-6 signaling, Tocilizumab aims to reduce the inflammatory response and subsequent fibrotic processes.
Comparative Effects on Key Biomarkers
The following tables summarize the quantitative effects of Paquinimod and other SSc treatments on critical biomarkers implicated in disease pathogenesis.
Table 1: Effect of SSc Treatments on Myofibroblasts
| Treatment | Biomarker | Method of Measurement | Quantitative Effect | Source |
| Paquinimod | Myofibroblasts (in skin biopsies) | Immunohistochemistry | ▼ 10% median reduction | |
| Mycophenolate Mofetil | Myofibroblasts (in skin biopsies) | Immunohistochemistry | ▼ Reduction observed after 12 months of treatment | |
| Nintedanib | Myofibroblast differentiation (in vitro) | α-SMA protein expression | ▼ Significant downregulation of α-SMA gene and protein expression | |
| Tocilizumab | Collagen fiber bundles (in skin biopsies) | Histological examination | ▼ Thinning of collagen bundles observed |
Table 2: Effect of SSc Treatments on Inflammatory Chemokines and Cytokines
| Treatment | Biomarker | Method of Measurement | Quantitative Effect | Source |
| Paquinimod | Serum CCL2 | Not specified | ▼ Reduction in 7 of 9 patients | |
| Mycophenolate Mofetil | Serum CCL2 | ELISA | ▼ Decrease from 988.2 pg/ml to 617.5 pg/ml in one patient (non-significant overall) | |
| Nintedanib | Not available in a comparable format | |||
| Tocilizumab | Genes associated with M2 macrophages (in skin biopsies) | RNA Sequencing | ▼ Downregulation of M2 macrophage-associated genes |
Table 3: Effect of SSc Treatments on Type I Interferon (IFN) Activity
| Treatment | Biomarker | Method of Measurement | Quantitative Effect | Source |
| Paquinimod | Type I IFN Activity (plasma and skin) | Functional receptor assay and real-time PCR | ▼ Reduction in 1 patient with high baseline activity (plasma); Trend towards reduced activity in skin | |
| Mycophenolate Mofetil | Not available in a comparable format | |||
| Nintedanib | Not available in a comparable format | |||
| Tocilizumab | Not available in a comparable format |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. Nintedanib downregulates the transition of cultured systemic sclerosis fibrocytes into myofibroblasts and their pro-fibrotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nintedanib downregulates the transition of cultured systemic sclerosis fibrocytes into myofibroblasts and their pro-fibrotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifibrotic efficacy of nintedanib in a cellular model of systemic sclerosis-associated interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Paquinimod-d5: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Paquinimod-d5, a deuterated analog of the immunomodulatory compound Paquinimod.
This compound is a deuterated form of Paquinimod, an inhibitor of S100A8/S100A9, which has been investigated for its therapeutic potential in autoimmune diseases. While the safety data sheet (SDS) for the parent compound, Paquinimod, indicates it is not classified as a hazardous substance, prudent handling and disposal are crucial to maintain a safe laboratory environment and prevent environmental contamination.[1] This guide offers a step-by-step protocol for the proper disposal of this compound, aligning with standard laboratory safety practices.
Quantitative Data Summary
The following table summarizes key quantitative data for Paquinimod, which can be used as a reference for its deuterated analog, this compound.
| Property | Value |
| CAS Number | 248282-01-1 (for Paquinimod) |
| Molecular Formula | C21H22N2O3 (for Paquinimod) |
| Molecular Weight | 350.4 g/mol (for Paquinimod)[1][2][3] |
| Appearance | Solid[1] |
| Solubility | DMF: 20 mg/mLDMSO: 15 mg/mLEthanol: 3 mg/mLDMF:PBS (pH 7.2) (1:5): 0.16 mg/mL |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol provides a general guideline for the disposal of this compound. Always consult and adhere to your institution's specific safety protocols and local, state, and federal environmental regulations for chemical waste disposal.
1. Personal Protective Equipment (PPE): While the SDS for Paquinimod does not mandate specific PPE, it is best practice to wear standard laboratory attire when handling any chemical. This includes:
-
Safety glasses or goggles: To protect eyes from splashes or airborne particles.
-
Laboratory coat: To protect clothing and skin.
-
Chemically resistant gloves (e.g., nitrile): To prevent skin contact.
2. Waste Segregation: Proper segregation is a critical first step in laboratory waste management.
-
Solid Waste: Collect all solid this compound, including unused or expired product and contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips), in a designated and clearly labeled solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid chemical waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps contaminated with this compound (e.g., needles, Pasteur pipettes) must be disposed of in a designated sharps container.
3. Spill Management: In the event of a small spill:
-
For solid spills, mechanically scoop or wipe up the material.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Clean the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Collect all cleaning materials as contaminated waste and place them in the designated solid chemical waste container.
4. Container Management and Labeling:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Properly label all waste containers with the full chemical name ("this compound") and any other information required by your institution's waste management program.
5. Storage and Disposal:
-
Transfer the sealed and labeled waste containers to your institution's designated chemical waste storage area.
-
Follow your institution's procedures for arranging the pickup and disposal of chemical waste by a licensed professional waste disposal service.
-
Although an SDS for the parent compound suggests that smaller quantities can be disposed of with household waste, it is strongly recommended to treat all research chemicals as chemical waste to be handled by professionals. Disposal must be made according to official regulations.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and responsible environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
